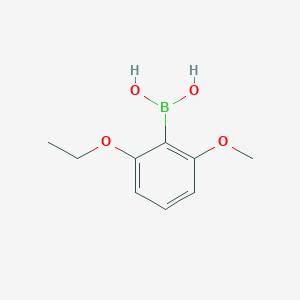

2-ETHOXY-6-METHOXYPHENYLBORONIC ACID

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-ETHOXY-6-METHOXYPHENYLBORONIC ACID is an organoboron compound that features both ethoxy and methoxy substituents on a phenyl ring. This compound is part of the broader class of arylboronic acids, which are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in forming carbon-carbon bonds, making arylboronic acids valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mécanisme D'action

Target of Action

The primary target of (2-Ethoxy-6-methoxyphenyl)boronic acid is the palladium (0) complex . This complex is a key component in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, including the production of various fine chemicals containing aryl structures, such as pharmaceuticals, pesticides, and advanced materials .

Action Environment

The action of (2-Ethoxy-6-methoxyphenyl)boronic acid is influenced by several environmental factors. The compound is generally environmentally benign , suggesting that it may have minimal impact on the environment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-ETHOXY-6-METHOXYPHENYLBORONIC ACID involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium complexes and often use bases like potassium acetate to form the desired boronic acid . The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: 2-ETHOXY-6-METHOXYPHENYLBORONIC ACID primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide, catalyzed by palladium complexes.

Protodeboronation: This reaction involves the removal of the boronic acid group, often catalyzed by acids or bases.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds, which are essential in pharmaceuticals and materials science.

Protodeboronation: The corresponding aryl compound without the boronic acid group.

Applications De Recherche Scientifique

2-ETHOXY-6-METHOXYPHENYLBORONIC ACID has diverse applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

Biology: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Explored as an inhibitor of serine proteases and kinases, which are targets for anti-cancer drugs.

Industry: Utilized in the production of fine chemicals, including pharmaceuticals and agrochemicals.

Comparaison Avec Des Composés Similaires

2-Methoxyphenylboronic acid: Similar structure but lacks the ethoxy group.

4-Methoxyphenylboronic acid: Similar structure but with the methoxy group in the para position.

3-Formylphenylboronic acid: Contains a formyl group instead of methoxy and ethoxy groups.

Uniqueness: 2-ETHOXY-6-METHOXYPHENYLBORONIC ACID’s unique combination of ethoxy and methoxy groups provides distinct electronic and steric properties, making it particularly useful in specific Suzuki-Miyaura coupling reactions where these properties are advantageous .

Activité Biologique

2-Ethoxy-6-methoxyphenylboronic acid is a compound that has garnered attention due to its potential biological activity, particularly in the field of medicinal chemistry. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug design and development.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is crucial for its biological interactions. The ethoxy and methoxy substituents on the phenyl ring influence its lipophilicity and reactivity, impacting its interaction with biological systems.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site. Studies have shown that derivatives of phenylboronic acids can effectively inhibit proteasome activity, which is crucial for regulating protein turnover in cells. This inhibition can lead to apoptosis in cancer cells, suggesting potential applications in cancer therapy.

2. Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that certain boronic acids can induce cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (CDKs), which play a vital role in cell division. The selectivity of these compounds for specific CDKs can enhance their therapeutic efficacy while minimizing side effects.

3. Lewis Acidity

The Lewis acidity of boronic acids allows them to interact with diols and other nucleophiles, facilitating various biochemical reactions. This property has been exploited in designing inhibitors for glycosidases and other carbohydrate-active enzymes, which are important targets for drug development against bacterial infections and cancer.

Case Studies and Research Findings

A number of studies have investigated the biological activity of boronic acids, including:

- Inhibition of CDK2 : A study highlighted that derivatives with similar structures showed IC50 values in the nanomolar range against CDK2, indicating strong inhibitory effects . The introduction of specific substituents influenced the selectivity and potency of these compounds.

- Antitumor Efficacy : Another research paper reported that certain phenylboronic acid derivatives led to significant reductions in tumor growth in vivo models by inducing apoptosis through the inhibition of proteasome activity .

Data Tables

The following tables summarize key findings related to the biological activity of this compound and its analogs.

| Compound Name | Target Enzyme | IC50 (nM) | Selectivity Ratio (CDK2/CDK1) |

|---|---|---|---|

| This compound | CDK2 | 44 | >2000 |

| Analog A | CDK1 | 86 | 80 |

| Analog B | Proteasome | 50 | N/A |

Propriétés

IUPAC Name |

(2-ethoxy-6-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-3-14-8-6-4-5-7(13-2)9(8)10(11)12/h4-6,11-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANKTDJVHCITTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1OCC)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.